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Compound of Interest

Compound Name:

4-

PROPYLSULFONYLACETOPHE

NONE

CAS No.: 110031-86-2

Cat. No.: B562649

Get Quote

Executive Summary
4-Propylsulfonylacetophenone is an aromatic sulfone characterized by a para-substituted

acetophenone moiety linked to a propylsulfonyl chain. It serves as a lipophilic analog of the

widely used 4-methylsulfonylacetophenone (a key intermediate for Etoricoxib and Rofecoxib).

The introduction of the propyl chain modulates the compound's partition coefficient (LogP) and

steric profile, altering its binding affinity in hydrophobic pockets of target enzymes like COX-2.

This guide details its physicochemical properties, validated synthesis protocols, and analytical

characterization, designed for researchers optimizing sulfone-based drug candidates.

Physicochemical Properties
The following data synthesizes predicted values based on Structure-Activity Relationship (SAR)

with the methyl homolog (CAS 10297-73-1) and available experimental descriptors.
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Table 1: Key Physicochemical Descriptors
Property Value / Description Confidence

CAS Number 110031-86-2 Verified

Molecular Formula Exact

Molecular Weight 226.29 g/mol Exact

Physical State
White to off-white crystalline

solid
High (Class property)

Melting Point 92 – 98 °C (Predicted)* Medium (SAR Estimate)

Boiling Point ~420 °C (at 760 mmHg) Predicted

LogP (Octanol/Water) 1.8 ± 0.3 High (Calculated)

pKa
Non-ionizable in physiological

range
High

Solubility
DMSO (>50 mg/mL), DCM,

Acetone; Insoluble in water
High

H-Bond Donors/Acceptors 0 Donors / 3 Acceptors Exact

> Note on Melting Point: While the methyl analog melts at 125–128 °C, the introduction of the

flexible propyl chain typically disrupts crystal lattice packing, lowering the melting point by

approximately 20–30 °C relative to the methyl congener.

Synthesis & Manufacturing Protocol
The most robust synthetic route involves the nucleophilic aromatic substitution of 4-

fluoroacetophenone followed by selective oxidation. This method avoids the use of odorous

alkyl halides and provides high regioselectivity.

Reaction Pathway (Graphviz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562649?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Fluoroacetophenone
(CAS 403-42-9)

4-Propylthioacetophenone
(Sulfide Intermediate)

SnAr Substitution
100°C, 4h

Propanethiol
+ K2CO3 / DMF

4-Propylsulfonylacetophenone
(Target Sulfone)

Oxidation
rt, 12h

Oxone or mCPBA
(Oxidation)

Click to download full resolution via product page

Figure 1: Two-step synthesis via nucleophilic substitution and oxidation.

Detailed Experimental Protocol
Step 1: Preparation of 4-Propylthioacetophenone

Reagents: Dissolve 4-fluoroacetophenone (1.0 eq) and 1-propanethiol (1.1 eq) in anhydrous

DMF (5 vol).

Base: Add anhydrous Potassium Carbonate (

, 2.0 eq).

Reaction: Heat to 100 °C under nitrogen atmosphere for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 8:1).

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate.

Yield: Expect >90% of the sulfide intermediate (Yellow oil).

Step 2: Oxidation to Sulfone
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Oxidation: Dissolve the sulfide intermediate in MeOH:Water (1:1). Add Oxone® (Potassium

peroxymonosulfate, 2.5 eq) portion-wise at 0 °C.

Stirring: Allow to warm to room temperature and stir for 12 hours. The mixture will turn into a

thick white suspension.

Quench: Filter the solid or extract with DCM if no precipitate forms (unlikely for sulfones).

Purification: Recrystallize from Ethanol/Water to obtain pure 4-
propylsulfonylacetophenone.

Analytical Characterization
Confirm the identity of the product using the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,

):

8.15 (d, J = 8.5 Hz, 2H, Ar-H ortho to carbonyl)

8.05 (d, J = 8.5 Hz, 2H, Ar-H ortho to sulfonyl)

3.10 (m, 2H,

)

2.68 (s, 3H,

)

1.75 (m, 2H,

)

1.02 (t, 3H,

)

Infrared Spectroscopy (FT-IR)
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1685 cm⁻¹: C=O stretch (Ketone).

1315 cm⁻¹: Asymmetric

stretch (Sulfone).

1150 cm⁻¹: Symmetric

stretch (Sulfone).

Applications in Drug Discovery
The 4-alkylsulfonylphenyl moiety is a classic pharmacophore in medicinal chemistry,

particularly for COX-2 selective inhibitors (Coxibs).

Mechanism of Action (COX-2 Selectivity)
The sulfone group serves as a hydrogen bond acceptor in the COX-2 side pocket

(Arg120/Tyr355), while the propyl chain exploits the hydrophobic channel, potentially altering

selectivity compared to the methyl analog.
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Figure 2: Pharmacophoric interactions of the propylsulfonyl moiety within the COX-2 active site.

Safety & Handling
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GHS Classification: Warning.[1]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Sulfones are generally

stable but hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Physicochemical Profile: 4-
Propylsulfonylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562649/docs#comprehensive-physicochemical-
profile-4-propylsulfonylacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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